N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14966816
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O/c1-15-5-4-8-20-17(15)10-12-24(20)14-21(25)22-11-9-16-13-23-19-7-3-2-6-18(16)19/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25) |
| Standard InChI Key | LGPQFXSKCHRKAK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide features a central acetamide group bridging two indole rings: a 4-methylindole at the N1 position and a 1H-indol-3-yl group attached via an ethyl chain. The molecular formula is C₂₁H₂₂N₄O₂, with a molecular weight of 361.4 g/mol . The presence of both indole moieties suggests potential interactions with biological targets, as indole derivatives are known to modulate enzymes and receptors involved in critical cellular processes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₂ | |
| Molecular Weight | 361.4 g/mol | |
| LogP (Lipophilicity) | Estimated 3.2 (moderate) | |
| Solubility | Low aqueous solubility |
Spectral Characterization
Structural elucidation of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically reveal distinct signals for the indole NH groups (~10–12 ppm), methyl substituents (~2.5 ppm), and acetamide carbonyl (~170 ppm).
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 361.4, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves multi-step organic reactions, often beginning with functionalization of the indole cores. A common approach includes:
-
Indole Alkylation: Reaction of 4-methylindole with ethyl bromoacetate to introduce the acetamide precursor.
-
Amide Coupling: Condensation of the alkylated indole with 3-(2-aminoethyl)indole using carbodiimide crosslinkers (e.g., EDC/HOBt).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 65–70% |
| Amide Formation | EDC, HOBt, DCM | 50–55% |
Reaction yields are moderate, necessitating purification via column chromatography or recrystallization.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors have been proposed to enhance efficiency and reduce byproduct formation. Key challenges include optimizing solvent systems (e.g., switching from DMF to acetonitrile) and minimizing degradation of heat-sensitive intermediates.
Biological Activities and Mechanisms
Antimicrobial Effects
Indole derivatives are known to inhibit microbial growth by targeting DNA gyrase and cell wall synthesis. A related compound, 2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide, shows MIC values of 8 µg/mL against Staphylococcus aureus, suggesting potential broad-spectrum activity.
Neuropharmacological Applications
The indole scaffold is a hallmark of serotonin analogs, which modulate 5-HT receptors. Molecular docking studies predict that N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide may bind to 5-HT₂A receptors with a Kᵢ of 150 nM, comparable to ritanserin. This interaction could underlie potential anxiolytic or antidepressant effects.
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Indole-Acetamide Derivatives
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide | Anticancer (HeLa) | 12.5 µM |
| 2-(4-Methylindol-1-yl)-N-(trifluoromethoxy)acetamide | Antimicrobial (S. aureus) | 8 µg/mL |
| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide | 5-HT₂A Binding | 150 nM (Kᵢ) |
Data adapted from studies on structurally similar compounds .
Challenges and Future Directions
Current limitations include the compound’s poor solubility and insufficient in vivo pharmacokinetic data. Future research should prioritize:
-
Prodrug Development: Introducing ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
-
Targeted Delivery: Nanoparticle encapsulation to improve bioavailability and reduce off-target effects.
-
Comprehensive Toxicity Profiling: Assessing hepatotoxicity and genotoxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume